VU0155094

描述

属性

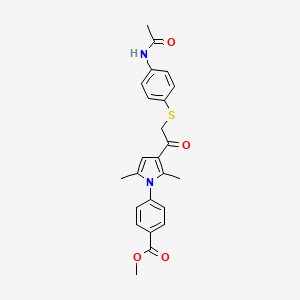

IUPAC Name |

methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNKQXDDMIBITO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulator VU0155094: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

VU0155094, also known as ML397, is a significant pharmacological tool for studying the function of group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key findings from foundational research.

Core Mechanism: Positive Allosteric Modulation of Group III mGluRs

This compound functions as a positive allosteric modulator (PAM) of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor by binding to the glutamate recognition site, this compound binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[1][5] This binding event does not activate the receptor on its own; instead, it enhances the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate or synthetic agonists like L-AP4.[1][6] This potentiation manifests as a leftward shift in the agonist's concentration-response curve, indicating an increase in agonist potency.[1]

This compound is characterized as a "pan-group III PAM" due to its activity across all members of this receptor subfamily, albeit with some differential activity.[1][3][4]

Quantitative Pharmacology of this compound

The potency of this compound has been determined across various group III mGluRs using different in vitro assay systems. The following tables summarize the key quantitative data.

| Receptor Subtype | Agonist | Assay Type | Measured Potency (EC50) | Reference |

| mGluR4 | Glutamate | Calcium Mobilization (Gqi5) | 3.2 µM | [1] |

| mGluR7 | L-AP4 | Calcium Mobilization (Gα15) | 1.5 µM | [1] |

| mGluR8 | Glutamate | Thallium Flux (GIRK) | 1.6 µM | [1] |

| mGluR8 | Glutamate | Calcium Mobilization (Gα15) | 900 nM | [1] |

Table 1: Potency of this compound at Group III mGluR Subtypes.

| Receptor Subtype | This compound Concentration | Agonist | Fold Shift in Agonist Potency | Reference |

| mGluR8 | 10 µM | Glutamate | 7.7-fold | [1] |

| mGluR8 | 1 µM | Glutamate | 2.7-fold | [1] |

| mGluR8 | 3 µM | Glutamate | 6.4-fold | [1] |

| mGluR8 | 10 µM | Glutamate | 13.3-fold | [1] |

| mGluR8 | 30 µM | Glutamate | 21.4-fold | [1] |

Table 2: Fold-Shift in Glutamate Potency at mGluR8 induced by this compound.

Signaling Pathways Modulated by this compound

Group III mGluRs are canonically coupled to the Gi/o family of G proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated Gi/o protein can directly modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[1] this compound enhances these downstream signaling events in the presence of an orthosteric agonist.

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is used to measure receptor activation through Gq-coupled pathways. Since group III mGluRs are Gi/o-coupled, they are co-expressed with a promiscuous G protein, such as Gα15 or a chimeric G protein like Gqi5, which redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. Cells are then transiently or stably transfected with the cDNA encoding the desired group III mGluR subtype and the promiscuous G protein (e.g., Gα15).

-

Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom microplates and grown to confluency.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. This compound or vehicle is added to the wells, and the cells are incubated for a short period (e.g., 2 minutes).

-

Agonist Stimulation and Data Acquisition: An EC20 concentration of the orthosteric agonist (e.g., glutamate or L-AP4) is added, and the change in fluorescence intensity is monitored over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the concentration of this compound. The EC50 value is calculated using a non-linear regression analysis.

Thallium Flux Assay (GIRK Channel Activation)

This assay provides a functional readout of Gi/o-coupled receptor activation by measuring the influx of thallium (a surrogate for potassium) through activated GIRK channels.

Protocol:

-

Cell Line Generation: A stable cell line co-expressing the group III mGluR of interest and the requisite GIRK channel subunits is generated.

-

Cell Plating and Dye Loading: Cells are plated in 384-well plates and loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound in the presence of an EC20 concentration of glutamate.

-

Thallium Stimulation and Measurement: A stimulus buffer containing thallium is added to the wells, and the resulting increase in fluorescence is measured using a plate reader.

-

Data Analysis: The rate of thallium influx, reflected by the change in fluorescence, is proportional to GIRK channel activity. Potency (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology at the Hippocampal Schaffer Collateral-CA1 Synapse

This ex vivo technique is used to assess the effect of this compound on synaptic transmission in a native tissue preparation where mGluR7 is endogenously expressed.

Protocol:

-

Slice Preparation: Hippocampal slices are prepared from rodents.

-

Recording Setup: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP slopes is recorded.

-

Compound Application: this compound is pre-applied to the slice via the perfusing aCSF.

-

Agonist Application and Measurement: An orthosteric agonist (e.g., LSP4-2022) is then applied, and the reduction in the fEPSP slope is measured. The potentiation of the agonist-induced reduction in fEPSP by this compound indicates its activity as a PAM at the presynaptic mGluRs.

-

Paired-Pulse Ratio Analysis: The paired-pulse ratio is often measured to confirm a presynaptic mechanism of action. An increase in this ratio is consistent with a decrease in neurotransmitter release probability.

Conclusion

This compound is a well-characterized pan-positive allosteric modulator of group III metabotropic glutamate receptors. Its mechanism of action involves binding to the 7TM domain of the receptor and potentiating the response to orthosteric agonists. This activity has been quantified through various in vitro and ex vivo assays, confirming its utility as a chemical probe to explore the physiological and pathophysiological roles of group III mGluRs. The detailed experimental protocols provide a framework for the continued investigation of this and other allosteric modulators in the field of neuroscience and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0155094: A Positive Allosteric Modulator of the mGlu4 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155094 is a chemical compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, this compound does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding (orthosteric) site. This compound is a valuable tool for studying the physiological roles of the mGlu4 receptor and holds potential for therapeutic development in various neurological and psychiatric disorders. This guide provides an in-depth overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound at the human mGlu4 receptor and its selectivity across other group III mGlu receptors.

Table 1: Potency of this compound at Group III mGlu Receptors

| Receptor | EC50 (µM) | Assay Type | Orthosteric Agonist |

| mGlu4 | 3.2 | Calcium Mobilization | Glutamate |

| mGlu7 | 1.5 | Calcium Mobilization | L-AP4 |

| mGlu8 | 0.9 | Calcium Mobilization | Glutamate |

EC50 values represent the concentration of this compound that produces 50% of its maximal potentiation of the orthosteric agonist response.

Table 2: Cooperativity of this compound at the mGlu4 Receptor

| Orthosteric Agonist | Log(τB) | Fold Shift | Interpretation |

| L-AP4 | 1.15 ± 0.38 | 4 | This compound enhances the efficacy of L-AP4 with a moderate increase in its potency.[1] |

Log(τB) is a measure of the intrinsic efficacy of the PAM. A higher value indicates greater efficacy. Fold shift represents the factor by which the PAM increases the potency of the orthosteric agonist.

Signaling Pathways

The mGlu4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by glutamate, potentiated by this compound, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and its downstream targets. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for quantifying the activity of mGlu4 PAMs in a high-throughput format. Since mGlu4 is a Gi/o-coupled receptor that does not naturally signal through calcium, the assay utilizes a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu4 receptor and the chimeric G-protein Gqi5 are used.

-

Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and selection antibiotics (e.g., puromycin and G418).

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.

2. Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

-

The dye solution is removed, and a physiological salt solution is added to each well.

-

The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

This compound or other test compounds are added to the wells at various concentrations.

-

After a short incubation period (typically 2-5 minutes), an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is added.

-

Fluorescence is continuously monitored to measure the potentiation of the glutamate-induced calcium response.

4. Data Analysis:

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Data are normalized to the response of a maximal concentration of glutamate.

-

EC50 values for the PAM are calculated from concentration-response curves.

GIRK-Mediated Thallium Flux Assay

This assay provides an alternative, more physiologically relevant measure of Gi/o-coupled receptor activation by measuring the flux of thallium ions through G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The activation of these channels is a direct consequence of Gi/o protein activation.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells co-expressing the mGlu4 receptor and the GIRK1/2 channel subunits are used.

-

Cells are cultured and plated in a similar manner to the calcium mobilization assay.

2. Dye Loading:

-

Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).

3. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence is established.

-

This compound and an EC20 concentration of glutamate are added to the wells.

-

A thallium-containing buffer is then added, and the increase in fluorescence due to thallium influx through the activated GIRK channels is measured.

4. Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of thallium influx and, therefore, the level of GIRK channel activation.

-

Data are analyzed to determine the potentiation of the glutamate response by this compound.

Hippocampal Slice Electrophysiology

This ex vivo technique is used to assess the effects of this compound on synaptic transmission in a native brain circuit. The hippocampus is a brain region with well-characterized synaptic pathways.

1. Slice Preparation:

-

A rat or mouse is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).

3. Drug Application:

-

This compound is bath-applied to the slice at a known concentration.

-

The effect of this compound on the fEPSP slope or amplitude is measured to determine its impact on basal synaptic transmission.

-

The effect of this compound on the response to an orthosteric agonist can also be assessed.

4. Data Analysis:

-

The fEPSP slope or amplitude is measured and plotted over time.

-

The magnitude of the effect of this compound is quantified by comparing the synaptic response before and after drug application.

Experimental and Logical Workflows

Workflow for Identification and Characterization of an mGlu4 PAM

Conclusion

This compound serves as a critical pharmacological tool for the study of mGlu4 receptor function. Its characterization as a positive allosteric modulator has been established through a series of robust in vitro and ex vivo experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of modulating the mGlu4 receptor. The continued development and study of compounds like this compound are essential for advancing our understanding of glutamate signaling in the central nervous system and for the development of novel treatments for a range of debilitating disorders.

References

An In-Depth Technical Guide to VU0155094: A Group III Metabotropic Glutamate Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155094 is a potent positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located presynaptically and are coupled to Gi/Go proteins, playing a crucial role in modulating neurotransmitter release.[3][4] Activation of group III mGluRs generally leads to a decrease in cyclic AMP (cAMP) levels and the inhibition of voltage-gated calcium channels, ultimately reducing the release of glutamate and other neurotransmitters. This mechanism positions them as attractive therapeutic targets for neurological and psychiatric disorders characterized by excessive glutamate transmission. This compound acts as a pan-group III mGluR PAM, enhancing the response of these receptors to the endogenous agonist, glutamate, without demonstrating intrinsic agonist activity.[2][5]

Pharmacological Profile

This compound potentiates the activity of glutamate at mGluR4, mGluR7, and mGluR8. Its potency varies across these receptor subtypes, as detailed in the table below.

Table 1: In Vitro Potency of this compound at Group III mGluR Subtypes

| Receptor Subtype | Assay Type | Agonist | Potency (EC₅₀) | Reference |

| Rat mGluR₄ | Calcium Mobilization | Glutamate | 3.2 µM | [2][5] |

| Rat mGluR₇ | Calcium Mobilization | Glutamate | 1.5 µM | [2][5] |

| Rat mGluR₈ | Thallium Flux | Glutamate | 1.6 µM | [3][5] |

| Rat mGluR₈ | Calcium Mobilization | Glutamate | 900 nM | [2][5] |

Table 2: Effect of this compound on Glutamate Potency at mGluR₈

| This compound Concentration | Fold-Shift of Glutamate EC₅₀ | Assay Type | Reference |

| 1 µM | 2.7 | Calcium Mobilization (Gα₁₅) | [5] |

| 3 µM | 6.4 | Calcium Mobilization (Gα₁₅) | [5] |

| 10 µM | 7.7 | Thallium Flux (GIRK) | [3][5] |

| 10 µM | 13.3 | Calcium Mobilization (Gα₁₅) | [5] |

| 30 µM | 21.4 | Calcium Mobilization (Gα₁₅) | [5] |

Signaling Pathway and Mechanism of Action

Group III mGluRs are G-protein coupled receptors that signal through the Gi/o pathway. Upon activation by glutamate, the G-protein dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. This compound binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the conformational changes induced by glutamate binding, thereby enhancing the downstream signaling cascade.

References

- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to VU0155094 (ML397): A Pan-Group III Metabotropic Glutamate Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155094 (also known as ML397) is a potent and valuable research tool for studying the function of group III metabotropic glutamate receptors (mGluRs). As a positive allosteric modulator (PAM), it enhances the response of these receptors to their endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and application in neuroscience research.

Chemical Structure and Properties

This compound is a small molecule with a molecular formula of C₂₄H₂₄N₂O₄S and a molecular weight of 436.52 g/mol .[1] Its chemical structure is characterized by a central pyrrole scaffold.

Table 1: Chemical Properties of this compound (ML397)

| Property | Value | Reference |

| IUPAC Name | methyl 4-(3-(2-((4-acetamidophenyl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Molecular Formula | C₂₄H₂₄N₂O₄S | [1] |

| Molecular Weight | 436.52 g/mol | [1] |

| SMILES | O=C(OC)C1=CC=C(N2C(C)=C(C(CSC3=CC=C(NC(C)=O)C=C3)=O)C=C2C)C=C1 | [1] |

| CAS Number | 731006-86-3 | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator of group III metabotropic glutamate receptors, which include mGlu₄, mGlu₆, mGlu₇, and mGlu₈.[2][3][4] As a PAM, it does not activate the receptor directly but potentiates the effect of an orthosteric agonist, such as glutamate.[2] This compound is considered a "pan-group III PAM" due to its activity across multiple receptors in this group.[2]

The primary mechanism of action for group III mGluRs is the inhibition of adenylyl cyclase through their coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By enhancing the receptor's response to glutamate, this compound facilitates this downstream signaling cascade.

Table 2: In Vitro Potency of this compound (ML397)

| Receptor | Assay Type | Parameter | Value (µM) | Reference |

| rat mGlu₈ | Thallium Flux | EC₅₀ | 1.6 | [2] |

| human mGlu₄ | Calcium Mobilization | EC₅₀ | 3.2 | [2] |

| rat mGlu₇ | Calcium Mobilization | EC₅₀ | 1.5 | [2] |

| rat mGlu₈ | Calcium Mobilization | EC₅₀ | 0.9 | [2] |

Selectivity Profile: this compound demonstrates a relatively clean off-target profile. In a screen against 68 common targets, it only showed significant activity at the norepinephrine transporter, with a 50% inhibition of radioligand binding at a concentration of 10 µM.[2]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on published literature and represent standard practices in the field.

Thallium Flux Assay for mGluR PAM Activity

This assay measures the potentiation of agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are coupled to the Gβγ subunits of the activated G-protein.

Protocol:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably co-expressing the group III mGluR of interest and GIRK1/2 channel subunits.

-

Plate cells in a 384-well, black-walled, clear-bottom plate at a suitable density and incubate overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) in assay buffer for 1 hour at room temperature in the dark.

-

-

Compound Application:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound prepared in assay buffer to the wells.

-

Incubate for 2-5 minutes at room temperature.

-

-

Agonist Addition and Signal Detection:

-

Add a sub-maximal (EC₂₀) concentration of an mGluR agonist (e.g., glutamate or L-AP4) along with a thallium sulfate solution.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of thallium influx from the fluorescence kinetic data.

-

Plot the rate of influx against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Calcium Mobilization Assay

This assay is used to measure the activity of Gi/o-coupled receptors by co-expressing them with a promiscuous G-protein (e.g., Gα₁₅) that redirects the signal to the Gq pathway, leading to intracellular calcium release.

Protocol:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293 or CHO) stably co-expressing the group III mGluR of interest and a promiscuous G-protein like Gα₁₅ or a chimeric G-protein like Gαqi5.

-

Plate cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 1 hour at 37°C in the dark.

-

-

Compound Application:

-

Add varying concentrations of this compound to the wells and incubate for 2-5 minutes.

-

-

Agonist Addition and Signal Detection:

-

Add an EC₂₀ concentration of the mGluR agonist.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data and plot against the compound concentration to calculate the EC₅₀.

-

Electrophysiological Recordings in Hippocampal Slices

This technique is used to assess the effect of this compound on synaptic transmission in a native brain tissue context.

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region while stimulating the Schaffer collateral pathway.

-

-

Drug Application:

-

Establish a stable baseline recording of fEPSPs.

-

Bath-apply this compound at the desired concentration.

-

In the presence of this compound, apply an mGluR agonist and record the change in the fEPSP slope.

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Compare the fEPSP slope before and after the application of this compound and the agonist to determine the modulatory effect.

-

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme involves the acylation of a substituted pyrrole with a thio-containing side chain, followed by the introduction of the N-phenylbenzoate moiety. For detailed synthetic procedures, readers are encouraged to consult the primary literature.

Conclusion

This compound (ML397) is a well-characterized pan-group III mGluR positive allosteric modulator that serves as an essential tool for probing the function of these receptors in the central nervous system. Its well-defined chemical properties, biological activity, and the availability of detailed experimental protocols make it a valuable compound for researchers in neuroscience and drug discovery. The information provided in this technical guide is intended to facilitate the effective use of this compound in advancing our understanding of group III mGluR biology and their potential as therapeutic targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of VU0155094: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155094 is a potent and valuable pharmacological tool for the study of group III metabotropic glutamate receptors (mGluRs). As a positive allosteric modulator (PAM), it does not activate these receptors directly but enhances their response to endogenous or exogenous orthosteric agonists. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Pharmacology

This compound is characterized as a "pan-group III mGluR PAM," exhibiting potentiation at mGluR4, mGluR7, and mGluR8.[1] Its allosteric mechanism of action allows for the amplification of the physiological effects of glutamate, the primary endogenous agonist, offering a nuanced approach to modulating glutamatergic neurotransmission. The compound has demonstrated utility in both in vitro and ex vivo preparations, proving particularly useful for electrophysiological studies of mGluR7 at the hippocampal Schaffer collateral-CA1 synapse.

A notable characteristic of this compound is its "probe dependence," a phenomenon where its modulatory effects vary depending on the orthosteric agonist used in the assay. This highlights the complexity of its interaction with the receptor and the importance of considering the specific experimental context.

Chemical Identity

-

PubChem CID: 16738514

-

Chemical Structure:

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: In Vitro Potency of this compound at Group III mGluRs

| Receptor | EC₅₀ (µM) | Assay Type | Orthosteric Agonist |

| mGluR4 | 3.2 | Thallium Flux | L-AP4 |

| mGluR7 | 1.5 | Thallium Flux | L-AP4 |

| mGluR8 | 0.9 | Thallium Flux | Glutamate |

Table 2: Ancillary Pharmacology of this compound

| Target | Activity | Concentration (µM) |

| Norepinephrine Transporter | 50% inhibition | 10 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Thallium Flux Assay for mGluR Potentiation

This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of group III mGluRs. The flux of thallium (Tl⁺), a surrogate for K⁺, through the channel is detected by a fluorescent dye.

Workflow Diagram:

Caption: Workflow for the thallium flux assay to measure mGluR potentiation.

Detailed Steps:

-

Cell Culture and Plating:

-

Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the desired group III mGluR and GIRK1/2 channels in appropriate culture medium.

-

Plate cells into 384-well black-walled, clear-bottom assay plates and culture overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

-

Compound and Agonist Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add this compound at various concentrations (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 2-15 minutes).

-

Add a sub-maximal (EC₂₀) concentration of the orthosteric agonist (e.g., glutamate or L-AP4).

-

-

Thallium Addition and Fluorescence Reading:

-

Place the assay plate in a fluorescence imaging plate reader (FLIPR).

-

Initiate fluorescence reading and establish a baseline.

-

Add a stimulus buffer containing thallium sulfate.

-

Continue to measure the fluorescence intensity over time. The increase in fluorescence corresponds to Tl⁺ influx through activated GIRK channels.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Plot the concentration-response curve for this compound to determine its EC₅₀.

-

Intracellular Calcium Mobilization Assay

This assay is used to assess mGluR activation when the receptor is co-expressed with a promiscuous G-protein (e.g., Gα₁₅) that couples to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

Workflow Diagram:

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Steps:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably expressing the group III mGluR of interest and a promiscuous G-protein such as Gα₁₅.

-

Plate cells into 384-well black-walled, clear-bottom plates.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Incubate for 45-60 minutes at 37°C.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in a FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations.

-

After a short pre-incubation, add an EC₂₀ concentration of the orthosteric agonist.

-

Record the fluorescence signal to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence response.

-

Generate concentration-response curves to determine the EC₅₀ of this compound.

-

Electrophysiology at the Schaffer Collateral-CA1 Synapse

This ex vivo technique is used to assess the effect of this compound on synaptic transmission in a brain slice preparation.

Workflow Diagram:

Caption: Workflow for electrophysiological recording at the SC-CA1 synapse.

Detailed Steps:

-

Slice Preparation:

-

Prepare acute transverse hippocampal slices (300-400 µm thick) from a rodent brain.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

-

Obtain field excitatory postsynaptic potential (fEPSP) recordings from the stratum radiatum of the CA1 region or whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

-

-

Experimental Protocol:

-

Record a stable baseline of synaptic transmission for at least 20 minutes.

-

Bath-apply this compound at the desired concentration.

-

In some experiments, co-apply a group III mGluR agonist.

-

Record the synaptic responses for an extended period to observe the drug's effect.

-

Perform a washout to determine the reversibility of the effect.

-

-

Data Analysis:

-

Measure the slope of the fEPSP or the amplitude of the excitatory postsynaptic current (EPSC).

-

Analyze the paired-pulse ratio (the ratio of the second response to the first) to infer changes in the probability of neurotransmitter release.

-

Signaling Pathways

This compound potentiates the signaling of group III mGluRs, which are primarily coupled to the Gαi/o family of G-proteins.

Canonical Gαi/o Signaling Pathway

Caption: Canonical signaling pathway for group III mGluRs.

Activation of group III mGluRs by an agonist like glutamate, potentiated by this compound, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane. This presynaptic inhibition is a key mechanism for reducing neurotransmitter release.

Calcium Mobilization via Promiscuous G-Protein

Caption: Signaling pathway for calcium mobilization assays.

In recombinant cell systems used for high-throughput screening, group III mGluRs can be co-expressed with a promiscuous G-protein like Gα₁₅. This redirects the signal through the Gq pathway. Upon receptor activation, Gα₁₅ activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.

Conclusion

This compound is a well-characterized positive allosteric modulator of group III metabotropic glutamate receptors. Its broad activity across mGluR4, mGluR7, and mGluR8, combined with its probe-dependent nature, makes it a critical tool for dissecting the roles of these receptors in synaptic transmission and plasticity. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.

References

Navigating the Crossroads of Neuromodulation: A Technical Guide to VU0155094 and its Interaction with mGluR4, mGluR7, and mGluR8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0155094, a positive allosteric modulator (PAM) targeting the group III metabotropic glutamate receptors (mGluRs) mGluR4, mGluR7, and mGluR8. This document synthesizes key quantitative data, details experimental methodologies for receptor characterization, and visualizes the intricate signaling pathways associated with these receptors, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Quantitative Pharmacological Profile of this compound

This compound acts as a pan-group III mGluR positive allosteric modulator, potentiating the effects of orthosteric agonists like glutamate and L-AP4.[1][2] Its activity has been characterized across mGluR4, mGluR7, and mGluR8, revealing similar potency at all three receptors.[1] The quantitative data for this compound's potentiation is summarized in the table below.

| Receptor | Agonist | Assay Type | Measured Potency (EC50/pEC50) | Reference |

| mGluR4 | Glutamate | Calcium Mobilization (Gqi5 co-expression) | 3.2 μM | [1] |

| mGluR7 | L-AP4 | Calcium Mobilization (Gα15 co-expression) | 1.5 μM | [1] |

| mGluR8 | Glutamate | Thallium Flux (GIRK channel co-expression) | 1.6 μM (pEC50 of 5.79 ± 0.07) | [1] |

| mGluR8 | Glutamate | Calcium Mobilization (Gα15 co-expression) | 900 nM | [1] |

Note: The potency of this compound can be influenced by the specific orthosteric agonist used in the assay, a phenomenon known as "probe dependence".[1][2]

Experimental Protocols for Characterization

The characterization of this compound's activity on mGluR4, mGluR7, and mGluR8 involves a variety of in vitro assays designed to measure receptor activation and downstream signaling. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[3]

-

Receptor Expression: Cells are stably or transiently transfected with the cDNA encoding the specific mGluR subtype (mGluR4, mGluR7, or mGluR8).

-

Co-transfection for Signal Transduction:

-

For calcium mobilization assays, cells are often co-transfected with a promiscuous G-protein alpha subunit, such as Gα15 or a chimeric G-protein like Gqi5, to couple the Gαi/o-linked mGluRs to the phospholipase C (PLC) pathway, enabling a measurable calcium response.[1]

-

For thallium flux assays, cells are co-transfected with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Plating: Transfected cells are plated in 96- or 384-well black-walled, clear-bottom microplates.[3]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[3]

-

Compound Addition:

-

Data Acquisition: Fluorescence is measured using a plate reader, such as a FlexStation or FLIPR (Fluorometric Imaging Plate Reader). The increase in fluorescence is proportional to the intracellular calcium concentration.

-

Analysis: Data is normalized to the maximal response and concentration-response curves are generated to determine the EC50 of this compound's potentiation.

Thallium Flux Assay

This assay measures the activity of co-expressed GIRK channels, which are activated by the Gβγ subunits released upon Gαi/o-coupled receptor activation.

-

Cell Plating: Cells co-expressing the mGluR and GIRK channels are plated in 384-well microplates.[4]

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).[4]

-

Compound Addition:

-

This compound is added.

-

A stimulus buffer containing thallium and an EC20 concentration of an orthosteric agonist is added.[1]

-

-

Data Acquisition: The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured over time.

-

Analysis: The rate of fluorescence increase is used to determine the extent of channel activation and the potentiation by this compound.

Signaling Pathways of mGluR4, mGluR7, and mGluR8

The following diagrams, generated using Graphviz, illustrate the known signaling pathways for mGluR4, mGluR7, and mGluR8.

Canonical Gαi/o Signaling Pathway

All three receptors, mGluR4, mGluR7, and mGluR8, are coupled to Gαi/o proteins.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][[“]]

Caption: Canonical Gαi/o signaling pathway for mGluR4, mGluR7, and mGluR8.

Alternative Signaling Pathways

In addition to the canonical pathway, these receptors can engage in other signaling cascades.

Studies have shown that mGluR4 and mGluR7 can also couple to a phospholipase C (PLC) and protein kinase C (PKC) signaling pathway.[9][[“]]

Caption: PLC-PKC signaling pathway associated with mGluR4 and mGluR7.

mGluR7 and mGluR8 activation can lead to the modulation of presynaptic voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels, primarily through the action of the Gβγ subunit.[7][11]

Caption: Modulation of ion channels by mGluR7 and mGluR8 via Gβγ subunits.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of group III mGluRs. Its characterization across mGluR4, mGluR7, and mGluR8 reveals a complex pharmacological profile with implications for understanding the nuanced roles of these receptors in synaptic transmission and neuronal excitability. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic potential of modulating these critical targets in the central nervous system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU0155094: A Pan-Group III mGlu Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155094 is a potent, small-molecule positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors, specifically targeting mGlu₄, mGlu₇, and mGlu₈. Its discovery has provided a valuable chemical tool to probe the therapeutic potential of modulating this receptor family, which is implicated in a variety of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a large compound library.[1] The primary screen utilized a HEK293 cell line co-expressing rat mGlu₈ receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This system allows for the detection of receptor potentiation through a thallium flux assay, where an increase in thallium influx through the GIRK channels, triggered by receptor activation in the presence of an agonist, results in a measurable fluorescent signal.

From this initial screen, this compound emerged as a confirmed hit that demonstrated concentration-dependent potentiation of the mGlu₈ receptor response to glutamate.[1] Subsequent selectivity profiling revealed that this compound acts as a pan-group III mGlu receptor PAM, potentiating the responses of mGlu₄, mGlu₇, and mGlu₈ receptors.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step protocol.[1] The general scheme involves the formation of a biaryl ether followed by an amidation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Biaryl Ether Formation

A commercially available 4-amino-3-cyanophenol is reacted with a substituted fluoropyridine, such as 5-chloro-2-fluoropyridine, in the presence of a base. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism to yield the corresponding biaryl ether intermediate.

Step 2: Amidation

The resulting biaryl ether amine is then acylated with an acid chloride, for example, isobutyryl chloride, under basic conditions. This final step yields the desired product, this compound (N-(4-((5-chloropyridin-2-yl)oxy)-3-cyanophenyl)-2-methylpropanamide).

Pharmacological Characterization

The pharmacological activity of this compound was assessed using in vitro functional assays.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound at Group III mGlu Receptors

| Receptor | Assay Type | Agonist | Potency (EC₅₀) | Reference |

| mGlu₄ | Calcium Mobilization | Glutamate | 3.2 µM | [1] |

| mGlu₇ | Calcium Mobilization | L-AP4 | 1.5 µM | [1] |

| mGlu₈ | Thallium Flux | Glutamate | 1.6 µM | [1] |

| mGlu₈ | Calcium Mobilization | Glutamate | 900 nM | [1] |

Table 2: Off-Target Activity of this compound

| Target | Assay | Concentration | Activity | Reference |

| 68 Targets (Eurofins/PanLabs Panel) | Radioligand Binding | 10 µM | Inactive | [1] |

| Norepinephrine Transporter | Radioligand Binding | 10 µM | 50% Inhibition | [1] |

Experimental Protocols

3.2.1. Thallium Flux Assay (for mGlu₈)

This assay measures the potentiation of agonist-induced activation of co-expressed GIRK channels.

-

Cell Culture: HEK293 cells stably co-expressing the rat mGlu₈ receptor and GIRK1/2 channels are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Agonist Stimulation: An EC₂₀ concentration of glutamate is added to the wells.

-

Thallium Addition and Signal Detection: A solution containing thallium is added, and the resulting increase in fluorescence, corresponding to thallium influx through activated GIRK channels, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curve for this compound is generated to determine its EC₅₀ value.

3.2.2. Calcium Mobilization Assay (for mGlu₄, mGlu₇, and mGlu₈)

This assay measures the potentiation of agonist-induced intracellular calcium release in cells co-expressing the receptor and a promiscuous G-protein.

-

Cell Culture: HEK293 cells stably co-expressing the target mGlu receptor (mGlu₄, mGlu₇, or mGlu₈) and a promiscuous G-protein (e.g., Gα₁₅ or Gqi5) are cultured.

-

Cell Plating: Cells are seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Agonist Stimulation: An EC₂₀ concentration of the appropriate agonist (glutamate for mGlu₄ and mGlu₈; L-AP4 for mGlu₇) is added.

-

Signal Detection: The increase in fluorescence due to the release of intracellular calcium is measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curve for this compound is generated to determine its EC₅₀ value.

Signaling Pathway

Group III mGlu receptors are coupled to the Gᵢ/ₒ family of G-proteins.[2] Upon activation by an agonist like glutamate, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] As a positive allosteric modulator, this compound enhances the effect of the agonist, leading to a more pronounced inhibition of adenylyl cyclase and a greater reduction in cAMP. This signaling cascade ultimately results in the modulation of downstream effectors, including ion channels, leading to presynaptic inhibition of neurotransmitter release.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabotropic glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group II and III mGluRs-mediated presynaptic inhibition of EPSCs recorded from hippocampal interneurons of CA1 stratum lacunosum moleculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

VU0155094: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support ongoing and future neuroscience research.

Core Compound Profile

This compound (also known as ML397) is a valuable research tool for studying the physiological roles of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly presynaptic G-protein coupled receptors (GPCRs) that modulate neurotransmitter release.[1] this compound acts as a pan-group III mGluR PAM, potentiating the effects of orthosteric agonists like glutamate.[2]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound across various group III mGluRs.

Table 1: Potency of this compound at Group III mGluRs

| Receptor | Agonist Used | Assay Type | Potency (EC₅₀/pEC₅₀) | Reference |

| mGluR4 | Glutamate (EC₂₀) | Calcium Mobilization (Gαqi5) | 3.2 µM | [2] |

| mGluR7 | L-AP4 (EC₂₀) | Calcium Mobilization (Gα₁₅) | 1.5 µM | [2] |

| mGluR8 | Glutamate (EC₂₀) | Thallium Flux (GIRK) | 1.6 µM (pEC₅₀ = 5.79 ± 0.07) | [2] |

| mGluR8 | Glutamate (EC₂₀) | Calcium Mobilization (Gα₁₅) | 900 nM | [2] |

Table 2: Fold-Shift in Agonist Potency by this compound at mGluR8

| This compound Concentration | Agonist | Assay | Fold-Shift in Glutamate Potency | Reference |

| 10 µM | Glutamate | Thallium Flux (GIRK) | 7.7-fold | [2] |

| 1 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 2.7-fold | [2] |

| 3 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 6.4-fold | [2] |

| 10 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 13.3-fold | [2] |

| 30 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 21.4-fold | [2] |

Signaling Pathways and Mechanism of Action

This compound enhances the signal of group III mGluRs, which are canonically coupled to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release.

Caption: Signaling pathway of group III mGluRs potentiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of agonist-induced intracellular calcium mobilization in cells co-expressing a group III mGluR and a promiscuous G-protein (Gα₁₅) or a chimeric G-protein (Gαqi5) that couples to the phospholipase C pathway.

Methodology:

-

Cell Culture: HEK293 cells stably co-expressing the rat mGluR of interest (mGluR4, mGluR7, or mGluR8) and the corresponding G-protein are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: this compound is added to the wells at various concentrations and incubated for a specified period (e.g., 2 minutes).

-

Agonist Stimulation: An EC₂₀ concentration of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7) is added to stimulate the receptor.

-

Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ of this compound's potentiation.

Thallium Flux Assay (GIRK Channel Activity)

This assay assesses the activation of Gαi/o-coupled receptors by measuring the flux of thallium (a surrogate for potassium) through co-expressed GIRK channels.

Methodology:

-

Cell Line: A cell line co-expressing the rat mGluR (e.g., mGluR8) and GIRK1/2 channels is used.

-

Plating: Cells are plated in 384-well plates.

-

Compound Incubation: Increasing concentrations of this compound are applied to the cells.

-

Agonist Application: An EC₂₀ concentration of glutamate is added.

-

Thallium Flux Measurement: A thallium-sensitive dye is used, and the flux of thallium into the cells upon channel opening is measured as an increase in fluorescence.

-

Analysis: The potentiation of the glutamate response by this compound is quantified to determine its pEC₅₀.

Extracellular Field Potential Recordings in Hippocampal Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic transmission in a native tissue setting. The Schaffer collateral-CA1 synapse is often used as it primarily expresses mGluR7.[1][2]

Methodology:

-

Slice Preparation: Acute hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents (e.g., C57BL6/J mice) in ice-cold cutting solution.

-

Recording: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating the Schaffer collateral pathway and recorded in the stratum radiatum of the CA1 region.

-

Baseline Recording: A stable baseline of fEPSPs is established.

-

Compound Application: this compound is bath-applied to the slice, followed by an orthosteric agonist (e.g., LSP4-2022).

-

Data Acquisition and Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The effect of this compound on the agonist-induced reduction of the fEPSP slope is determined. Paired-pulse facilitation is also often measured to assess presynaptic mechanisms.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing this compound and the logical basis of its action.

Caption: Experimental workflow for the identification and characterization of this compound.

Caption: Logical diagram illustrating the action of this compound as a PAM.

Off-Target Activity

Selectivity profiling of this compound at a concentration of 10 µM against a panel of 68 common off-targets revealed a generally clean profile.[2] The only notable activity was a 50% inhibition of radioligand binding at the norepinephrine transporter.[2]

Summary and Future Directions

This compound is a well-characterized pan-group III mGluR positive allosteric modulator that serves as a critical tool for elucidating the roles of these receptors in the central nervous system. Its utility has been demonstrated in both recombinant systems and native brain tissue. Future research could further explore its potential in in vivo models of neurological and psychiatric disorders, taking into account its pharmacokinetic properties and off-target profile. The detailed methodologies provided herein should facilitate the replication and extension of these foundational studies.

References

The Role of VU0155094 in Modulating Glutamate Signaling: A Technical Guide

Introduction

VU0155094, also known as ML397, is a significant pharmacological tool for researchers studying the intricacies of glutamate signaling.[1][2][3] Developed at the Vanderbilt Center for Neuroscience Drug Discovery, this small molecule acts as a positive allosteric modulator (PAM) with differential activity across the group III metabotropic glutamate receptors (mGluRs).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in neuroscience and drug development.

Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals in the central nervous system.[2] Their activation typically leads to a reduction in the release of neurotransmitters such as glutamate and GABA.[3][4] this compound, as a pan-group III mGluR PAM, enhances the response of these receptors to their endogenous ligand, glutamate, offering a nuanced approach to modulating synaptic transmission.[2]

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on group III mGluRs, a site distinct from the orthosteric binding site where glutamate binds. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to an orthosteric agonist.[2] This modulatory activity is characterized by a leftward shift in the concentration-response curve of the agonist, indicating an increase in agonist potency.[2]

The activity of this compound has been shown to be "probe dependent," meaning its effects can vary depending on the specific orthosteric agonist used in the experiment (e.g., glutamate vs. L-AP4).[2][3] This highlights the complexity of its interaction with the receptor and the importance of experimental context.

Quantitative Data

The following tables summarize the in vitro pharmacological characterization of this compound at various group III mGluRs. The data is primarily derived from studies by Jalan-Sakrikar et al. (2014).

Table 1: Potency of this compound at Group III mGluRs

| Receptor | Agonist Used | Assay Type | This compound Potency (EC50) |

| mGluR4 | Glutamate | Calcium Mobilization | 3.2 µM |

| mGluR7 | L-AP4 | Calcium Mobilization | 1.5 µM |

| mGluR8 | Glutamate | Thallium Flux | 1.6 µM |

| mGluR8 | Glutamate | Calcium Mobilization | 900 nM |

Data sourced from Jalan-Sakrikar et al., 2014.[2]

Table 2: Effect of this compound on Glutamate Potency at mGluR8

| This compound Concentration | Fold-Shift of Glutamate Concentration-Response Curve |

| 1 µM | 2.7-fold |

| 3 µM | 6.4-fold |

| 10 µM | 13.3-fold |

| 30 µM | 21.4-fold |

Data sourced from Jalan-Sakrikar et al., 2014.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling cascade of group III mGluRs modulated by this compound.

Caption: Workflow for characterizing novel mGluR modulators like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound.

Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors or, in the case of Gi/o-coupled receptors like group III mGluRs, through the co-expression of a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the mGluR of interest (e.g., mGluR4) and a suitable G-protein (e.g., Gqi5) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer at 37°C for a specified time.

-

Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to measure fluorescence. A baseline reading is taken before the addition of this compound or vehicle.

-

Agonist Addition: After a short incubation with this compound, an EC20 concentration of the agonist (e.g., glutamate) is added, and the fluorescence signal is continuously measured.

-

Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence intensity. Potency (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Thallium Flux Assay

This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors.

-

Cell Line: A cell line co-expressing the mGluR of interest (e.g., mGluR8) and GIRK channels is used.

-

Cell Plating and Dye Loading: Similar to the calcium mobilization assay, cells are plated in 384-well plates and loaded with a thallium-sensitive dye (e.g., FluxOR).

-

Compound and Agonist Application: Using a FLIPR, this compound is added, followed by a mixture of thallium sulfate and an EC20 concentration of the agonist (e.g., glutamate).

-

Signal Detection: The influx of thallium through the activated GIRK channels causes an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. This data is used to determine the potency and efficacy of this compound.

Conclusion

This compound is a valuable research tool that has provided new insights into the biology of group III metabotropic glutamate receptors.[2] Its characterization as a pan-group III mGluR PAM with differential activities underscores the potential for developing selective modulators to fine-tune glutamate signaling in the brain. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of neurological and psychiatric disorders where modulation of glutamate transmission is a therapeutic goal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Foundational Research on VU0155094: A Technical Guide

Introduction

VU0155094, also known as ML397, is a small molecule that functions as a positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors.[1][2][3] These receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8, are G-protein coupled receptors (GPCRs) that play crucial roles in modulating neurotransmission throughout the central nervous system.[2][3] this compound is characterized as a "pan-group III PAM" due to its activity across multiple members of this receptor family.[1] While it lacks selectivity for a single subtype, it has proven to be an invaluable pharmacological tool for studying the physiological roles of group III mGlu receptors, particularly in contexts where a specific subtype, like mGlu7, is known to be exclusively expressed.[1][2] This guide provides an in-depth overview of the foundational research on this compound's effects, detailing its pharmacological profile, mechanism of action, and the key experimental protocols used in its characterization.

Pharmacological Profile and Data Presentation

This compound potentiates the response of group III mGlu receptors to orthosteric agonists. It does not exhibit agonist activity on its own but enhances the potency and/or efficacy of endogenous ligands like glutamate or synthetic agonists such as L-AP4.[1] Its activity has been quantified across several group III mGlu receptors, revealing similar potency for each.

Table 1: Quantitative Pharmacological Data for this compound

| Receptor Subtype | Assay Type | Agonist Used | Potency (EC₅₀) | Source |

|---|---|---|---|---|

| mGlu₄ | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [1] |

| mGlu₇ | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [1] |

| mGlu₈ | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM | [1] |

| Rat mGlu₈ | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM |[1] |

Selectivity and Off-Target Profile:

-

Group Selectivity : this compound potentiates responses at mGlu4, mGlu6, mGlu7, and mGlu8 but is inactive at other mGlu receptor groups.[1]

-

Ancillary Pharmacology : In a broad panel of 68 other targets, this compound was found to be inactive, with the only exception being a 50% inhibition of radioligand binding at the norepinephrine transporter when tested at a 10 µM concentration.[1] This suggests a relatively clean off-target profile.[1]

Mechanism of Action

As a positive allosteric modulator, this compound binds to a site on the mGlu receptor that is topographically distinct from the orthosteric binding site where glutamate binds.[4][5] This binding event induces a conformational change in the receptor that enhances its response to an orthosteric agonist. This can manifest as an increase in agonist affinity (a leftward shift in the concentration-response curve) and/or an increase in agonist efficacy (a greater maximal response).[1][6]

Probe Dependence: A key characteristic of this compound is its "probe dependence," meaning its modulatory effects can differ depending on the specific orthosteric agonist used in the assay.[1][3][7] For instance, at mGlu7, the affinity of this compound was four times greater when L-AP4 was the agonist compared to when glutamate was used.[1] This phenomenon highlights the complex interplay between the orthosteric and allosteric binding sites on different receptor subtypes.[1]

Signaling Pathway: Group III mGlu receptors are canonically coupled to Gαi/o proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound enhances this signaling cascade in the presence of an agonist.

Experimental Protocols

The foundational characterization of this compound relied on specific in vitro assays and ex vivo electrophysiology.

1. Calcium Mobilization Assay

This assay is used to measure receptor activation by coupling the Gαi/o-linked mGlu receptors to the Gαq pathway, which results in a measurable release of intracellular calcium.

-

Principle : Group III mGlu receptors are artificially coupled to a calcium signaling pathway by co-expressing them with a "promiscuous" or "chimeric" G-protein, such as Gα₁₅ or Gqi5, in a cell line like HEK293 or CHO.[1][7][8] Activation of the receptor now leads to an increase in intracellular calcium ([Ca²⁺]i).

-

Methodology :

-

Cell Plating : HEK293 or CHO cells stably co-expressing the target mGlu receptor (e.g., mGlu4) and a chimeric G-protein (e.g., Gqi5) are plated into 384-well microplates.[7]

-

Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active form.[7]

-

Compound Addition : A baseline fluorescence is measured. This compound is added at various concentrations and allowed to incubate for a short period (e.g., 2 minutes).[1]

-

Agonist Stimulation : A fixed, sub-maximal (EC₂₀) concentration of an orthosteric agonist (e.g., glutamate) is added to stimulate the receptor.[1]

-

Signal Detection : The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is measured over time using an instrument like a Functional Drug Screening System (FDSS).[7]

-

Analysis : The potentiation by this compound is quantified by the increase in the agonist-stimulated calcium response.

-

2. Thallium Flux Assay (GIRK Assay)

This assay provides a more direct measure of Gαi/o pathway activation by monitoring the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Principle : Activation of Gαi/o-coupled receptors causes the Gβγ subunit to dissociate and directly activate GIRK channels. These channels are permeable to potassium and thallium (Tl⁺) ions. A Tl⁺-sensitive fluorescent dye is used to measure channel opening.

-

Methodology :

-

Cell Plating : HEK293 cells co-expressing the target mGlu receptor (e.g., mGlu8) and GIRK1/2 channels are plated in 384-well plates.[1][7]

-

Dye Loading : Cells are loaded with a Tl⁺-sensitive dye.

-

Compound Application : An assay buffer containing this compound and an EC₂₀ concentration of glutamate is prepared.

-

Signal Detection : A stimulus buffer containing Tl⁺ is added to the wells, and the increase in fluorescence is immediately measured as Tl⁺ flows into the cells through the activated GIRK channels.[1]

-

Analysis : The potentiation by this compound is determined by the increased rate of thallium flux compared to the agonist alone.

-

3. Extracellular Field Electrophysiology

This technique is used to assess the functional consequences of this compound modulation on synaptic transmission in a native tissue environment.[2]

-

Principle : The effect of this compound on presynaptic mGlu7 receptors is measured by recording field excitatory postsynaptic potentials (fEPSPs) at a synapse known to exclusively express mGlu7, such as the Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.[1] Activation of these presynaptic autoreceptors inhibits glutamate release, leading to a reduction in the fEPSP slope.

-

Methodology :

-

Slice Preparation : Acute hippocampal brain slices are prepared from mice (e.g., 6-week-old C57BL6/J).[1]

-

Recording Setup : Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording : Baseline fEPSPs are recorded.

-

Compound Application : An orthosteric agonist (e.g., LSP4-2022) is applied to inhibit synaptic transmission. Subsequently, this compound is co-applied with the agonist.

-

Data Acquisition : The slope of the fEPSP is measured. A potentiation of the agonist's inhibitory effect by this compound is observed as a further reduction in the fEPSP slope.[1] The paired-pulse ratio is often measured to confirm a presynaptic mechanism of action.[1]

-

Conclusion